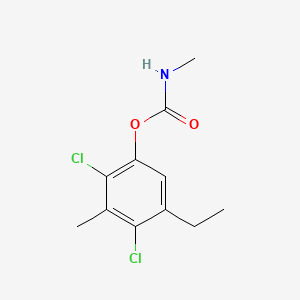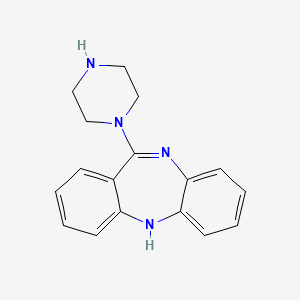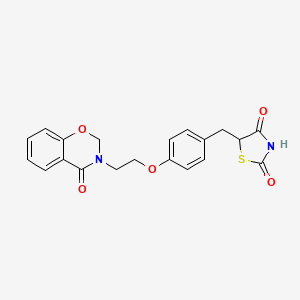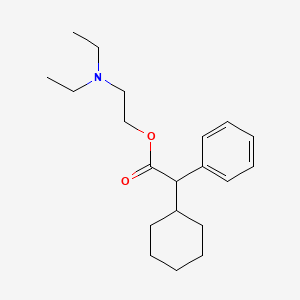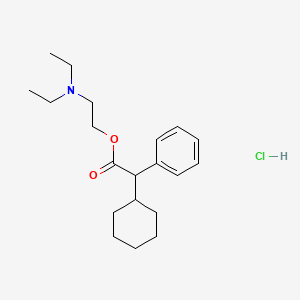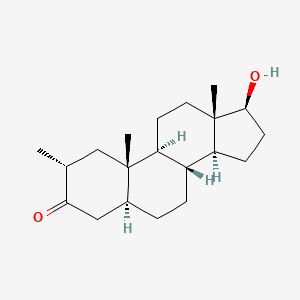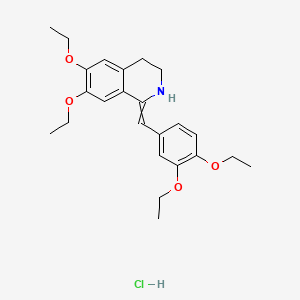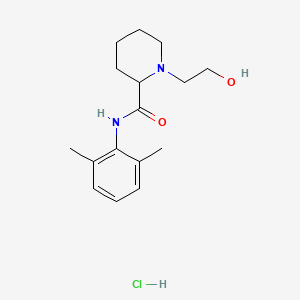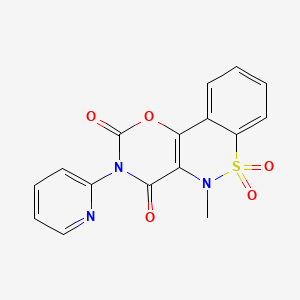
N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine
Vue d'ensemble
Description
E55888, également connu sous le nom de N,N-diméthyl-3-(1,3,5-triméthyl-1H-pyrazol-4-yl)phénéthylamine, est un composé organique synthétique développé par Esteve. Il agit comme un agoniste complet puissant et sélectif du récepteur de la sérotonine 5HT7. Ce composé est principalement utilisé pour étudier le rôle des récepteurs 5-HT7 dans la perception de la douleur .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'E55888 implique la réaction de la N,N-diméthylphénéthylamine avec le 1,3,5-triméthylpyrazole dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter le processus. La réaction est effectuée à une température contrôlée pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : La production industrielle d'E55888 suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réacteurs de grande capacité et un contrôle précis des conditions de réaction pour garantir la cohérence et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre les normes de qualité requises .
Analyse Des Réactions Chimiques
Types de réactions : E55888 subit diverses réactions chimiques, notamment :
Oxydation : E55888 peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : E55888 peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants tels que le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés.
4. Applications de recherche scientifique
E55888 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence pour étudier les propriétés et les réactions des agonistes du récepteur 5HT7.
Biologie : Etudie le rôle des récepteurs 5-HT7 dans divers processus biologiques, y compris la perception de la douleur et les fonctions neurologiques.
Médecine : Explore des applications thérapeutiques potentielles dans la gestion de la douleur et les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-HT7.
5. Mécanisme d'action
E55888 exerce ses effets en agissant comme un agoniste complet du récepteur de la sérotonine 5HT7. Ce récepteur est impliqué dans la modulation de la libération de neurotransmetteurs et joue un rôle dans divers processus physiologiques, y compris la régulation de l'humeur, le rythme circadien et la perception de la douleur. En se liant au récepteur 5HT7, E55888 active les voies de signalisation en aval qui entraînent la modulation de ces processus physiologiques .
Composés similaires :
- AS-19
- LP-12
- LP-44
- LP-211
Comparaison : E55888 est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur 5HT7 par rapport à d'autres composés similaires. Alors que des composés comme AS-19 et LP-12 ciblent également le récepteur 5HT7, E55888 a montré une plus grande efficacité pour améliorer les effets analgésiques lorsqu'il est utilisé en combinaison avec la morphine. Cela en fait un composé précieux pour la recherche sur la gestion de la douleur et les études neurologiques .
Applications De Recherche Scientifique
E55888 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying the properties and reactions of 5HT7 receptor agonists.
Biology: Investigates the role of 5-HT7 receptors in various biological processes, including pain perception and neurological functions.
Medicine: Explores potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT7 receptor.
Mécanisme D'action
E55888 exerts its effects by acting as a full agonist at the 5HT7 serotonin receptor. This receptor is involved in the modulation of neurotransmitter release and plays a role in various physiological processes, including mood regulation, circadian rhythm, and pain perception. By binding to the 5HT7 receptor, E55888 activates downstream signaling pathways that result in the modulation of these physiological processes .
Comparaison Avec Des Composés Similaires
- AS-19
- LP-12
- LP-44
- LP-211
Comparison: E55888 is unique in its high potency and selectivity for the 5HT7 receptor compared to other similar compounds. While compounds like AS-19 and LP-12 also target the 5HT7 receptor, E55888 has shown greater efficacy in enhancing the analgesic effects when used in combination with morphine. This makes it a valuable compound for research in pain management and neurological studies .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWRMRKXKCSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029789 | |
| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034142-33-0 | |
| Record name | N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of E-55888?
A1: E-55888 exerts its effects by selectively binding to and activating the 5-HT7 receptor. [3] This activation, particularly in the spinal cord, is believed to initiate downstream signaling cascades that ultimately lead to the observed analgesic effects. [1, 5]
Q2: How does activation of the 5-HT7 receptor by E-55888 translate to pain relief, specifically in the context of neuropathic pain?
A2: While the exact mechanisms are still under investigation, research suggests that E-55888's activation of spinal 5-HT7 receptors may modulate pain transmission through interaction with GABAergic inhibitory interneurons. [1, 5] This interaction could enhance inhibitory signaling within the spinal cord, thereby reducing the perception of pain.
Q3: Has E-55888 demonstrated efficacy in preclinical models of pain?
A3: Yes, studies have shown that E-55888 effectively reduces pain behaviors in various animal models. For instance, it demonstrated significant antinociceptive effects in the second phase of the formalin test, a model of inflammatory pain, in wild-type mice but not in 5-HT7 receptor knockout mice. [1, 3] This finding strengthens the evidence for the role of 5-HT7 receptor activation in its analgesic action. E-55888 also alleviated hypersensitivity in models of neuropathic pain induced by nerve injury. [1, 6]
Q4: Does E-55888 exhibit any interaction with opioid analgesics?
A4: Interestingly, research indicates that E-55888 can potentiate the analgesic effects of morphine. [2] This potentiation was not due to pharmacokinetic interactions affecting morphine concentrations. This finding suggests a potential for using E-55888 as an adjuvant therapy to enhance the effectiveness of opioids.
Q5: Are there any potential concerns regarding the selectivity of E-55888 and potential off-target effects?
A5: While E-55888 displays high selectivity for the 5-HT7 receptor, some studies observed a decrease in body temperature at higher doses in both wild-type and 5-HT7 receptor knockout mice. [3, 4] This suggests the potential involvement of other receptors or mechanisms in its thermoregulatory effects and highlights the need for further research to fully characterize its selectivity profile.
Q6: What are the future directions for research on E-55888 and its therapeutic potential?
A6: Further research is needed to fully elucidate the intricate mechanisms underlying E-55888's analgesic effects, its long-term safety profile, and its potential for clinical translation. Investigating its interactions with other neurotransmitter systems involved in pain processing, and exploring its potential in combination therapies, will be crucial for advancing its therapeutic application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


